2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
Description
The compound 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one features a triazolopyridazine core substituted with a pyridin-4-yl group at position 3 and a sulfanyl-linked ethanone-pyrrolidine moiety at position 4. The sulfanyl group may enhance metabolic stability, while the pyridinyl and pyrrolidinyl substituents could modulate solubility and target affinity.
Properties
IUPAC Name |
2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c23-15(21-9-1-2-10-21)11-24-14-4-3-13-18-19-16(22(13)20-14)12-5-7-17-8-6-12/h3-8H,1-2,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBCQFRCQAIOSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the core triazolopyridazine structure. One common method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . The resulting intermediate is then further functionalized to introduce the pyridine and pyrrolidine moieties.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to control reaction conditions precisely and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under specific conditions to yield dihydropyridazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the pyridine or triazole rings.
Scientific Research Applications
2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or photochemical properties.
Mechanism of Action
The mechanism of action of 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to form hydrogen bonds and other interactions with these targets, thereby modulating their activity. For example, it can inhibit the activity of carbonic anhydrase by binding to its active site and blocking substrate access .
Comparison with Similar Compounds
Structural Analogs and Key Modifications
The table below highlights structural and functional differences between the target compound and its analogs:
Key Findings from Comparative Studies
Core Heterocycle Impact: The triazolopyridazine core in the target compound and AZD5153 enables π-π stacking with aromatic residues in bromodomains, a feature critical for BET inhibition .
Substituent Effects: Pyridinyl vs. Sulfanyl Linkage: The thioether bridge in the target compound could confer greater metabolic stability compared to oxygen-based linkers in other analogs .
Pharmacokinetic Considerations :
- The pyrrolidin-1-yl group in the target compound and G856-6469 may improve membrane permeability compared to morpholin-4-yl (G856-6446), which is more hydrophilic .
Biological Activity: AZD5153, a bivalent triazolopyridazine derivative, demonstrates nanomolar potency against BET proteins due to dual binding motifs . The monovalent design of the target compound may reduce potency but improve selectivity for single-domain targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
